molecular formula C16H17N5O2S2 B2724564 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea CAS No. 899740-96-6

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

Cat. No.: B2724564
CAS No.: 899740-96-6
M. Wt: 375.47
InChI Key: LZXZDMYQUJVKTM-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-11-10-25-15(18-11)19-14(22)17-8-5-9-24-16-21-20-13(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZDMYQUJVKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea (CAS Number: 899740-96-6) is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5O2S2C_{16}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of 375.5 g/mol. The structure features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC16H17N5O2S2C_{16}H_{17}N_{5}O_{2}S_{2}
Molecular Weight375.5 g/mol
CAS Number899740-96-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole with various thiol and urea derivatives, followed by purification processes such as recrystallization or chromatography. The detailed synthetic pathway includes the use of solvents like DMF and acetic acid under reflux conditions, which have shown effective yields in previous studies .

Antimicrobial Properties

Recent studies have demonstrated that derivatives similar to This compound exhibit significant antimicrobial activity. For instance, compounds containing thiazole and oxadiazole rings have been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria .

In vitro assays showed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the oxadiazole moiety is particularly noted for enhancing antimicrobial efficacy due to its ability to disrupt bacterial cell walls .

Anticancer Activity

Compounds with similar structural features have also been evaluated for their anticancer properties. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) revealed that they possess significant antiproliferative effects. The mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Study 1: Antimicrobial Efficacy

A study published in PMC highlighted the synthesis and biological evaluation of thiazole derivatives, including those similar to our compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Potential

Another research article focused on the antiproliferative activities of thiazole-based compounds against various cancer cell lines. It was found that specific modifications in the side chains significantly enhanced their anticancer properties, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Scientific Research Applications

Medicinal Chemistry Applications

Agricultural Applications

  • Pesticide Development : The compound's structural characteristics may lend themselves to applications in agricultural chemistry, particularly as a pesticide or fungicide. Research into similar urea derivatives indicates that they can act as effective agents against various pests and pathogens affecting crops. The synthesis of new derivatives based on this compound could lead to the development of novel agricultural chemicals with improved efficacy and safety profiles .
  • Plant Growth Regulation : Compounds containing thiazole and oxadiazole groups have been explored for their ability to modulate plant growth and development. This suggests that 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea may also influence plant physiological processes, potentially serving as a plant growth regulator or activator .

Comprehensive Data Tables

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryUrease InhibitionTreatment for kidney stones and peptic ulcers
Anticancer ActivityTargeting cancer cell proliferation
Anticonvulsant PropertiesPotential treatment for seizure disorders
Agricultural ChemistryPesticide DevelopmentEffective against crop pests and pathogens
Plant Growth RegulationEnhancing crop yield and health

Case Studies

  • Urease Inhibition Study : In vitro studies have shown that modifications to thiourea compounds can enhance their inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than traditional inhibitors . This suggests a pathway for developing more effective urease inhibitors based on the structure of this compound.
  • Anticancer Research : A recent study highlighted the anticancer effects of thiazole-containing compounds on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction . This indicates that similar compounds could be synthesized from this compound for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves coupling reactions between thiazole and oxadiazole precursors. For example, thiourea derivatives can be synthesized via refluxing in inert solvents (e.g., toluene or dichloromethane) with bases like triethylamine to neutralize HCl byproducts . Key steps include:

  • Step 1 : Preparation of the thiazole-urea backbone via isocyanate-amine coupling.
  • Step 2 : Introduction of the oxadiazole-thioether moiety using POCl₃-mediated cyclization under controlled temperatures (e.g., 90°C for 3 hours) .
    • Optimization : Yield improvements are achieved by adjusting stoichiometry, solvent polarity, and reaction time. For instance, excess POCl₃ (3 mol equivalents) ensures complete cyclization of thiosemicarbazide intermediates .

Q. How are spectroscopic and crystallographic methods applied to characterize this compound?

  • Spectroscopy :

  • IR : Confirms urea C=O (1640–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) bonds.
  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ 6.8–7.5 ppm) and oxadiazole (δ 7.2–8.1 ppm) rings .
    • Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral angles between the thiazole and oxadiazole moieties, critical for understanding conformational stability .

Q. What preliminary biological activities have been reported for this compound?

  • Antifungal Potential : Molecular docking studies (e.g., using 14-α-demethylase lanosterol, PDB: 3LD6) suggest inhibition via hydrogen bonding with the urea group and hydrophobic interactions with the oxadiazole ring .
  • Enzyme Inhibition : The thiourea moiety may disrupt cysteine protease activity, as seen in analogs with similar structures .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across studies?

  • Case Study : If in vitro assays report conflicting IC₅₀ values for antifungal activity, molecular dynamics (MD) simulations can assess binding stability under physiological conditions. For example:

  • Step 1 : Compare docking scores (e.g., AutoDock Vina) against target enzymes.
  • Step 2 : Validate with free-energy perturbation (FEP) calculations to quantify binding affinity discrepancies .
    • Data Reconciliation : Cross-reference experimental results with synthetic purity (HPLC ≥95%) and stereochemical configuration (via CD spectroscopy) to rule out batch variability .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Design Framework :

  • Variable Groups : Modify substituents on the phenyl (electron-withdrawing vs. donating) and thiazole (alkyl vs. aryl) rings.
  • Control Groups : Include unsubstituted analogs and commercial inhibitors (e.g., fluconazole for antifungal assays) .
    • High-Throughput Screening : Use split-plot designs (e.g., randomized blocks with split-split plots) to test multiple variables (e.g., substituents, concentrations) efficiently .

Q. How can environmental fate studies be integrated into the research pipeline for this compound?

  • Protocol : Follow INCHEMBIOL project guidelines to assess:

  • Abiotic Stability : Hydrolysis rates at varying pH (e.g., pH 4–10) and photodegradation under UV light.
  • Biotic Degradation : Use soil microcosms to measure half-life in aerobic/anaerobic conditions .
    • Analytical Tools : LC-MS/MS quantifies degradation products, while QSAR models predict eco-toxicity endpoints .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media during bioactivity assays?

  • Approach :

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .

Q. What strategies mitigate synthetic byproducts during thiourea-propyl linker formation?

  • Optimization :

  • Temperature Control : Maintain reflux <90°C to avoid side reactions (e.g., oxidation of thioether to sulfoxide).
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound .

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